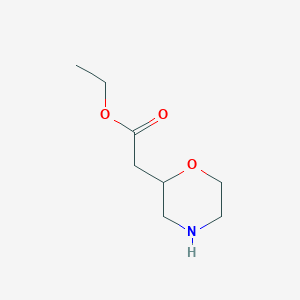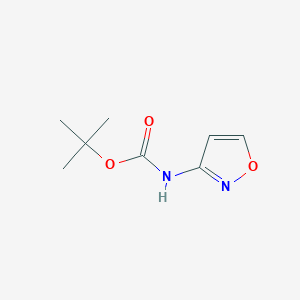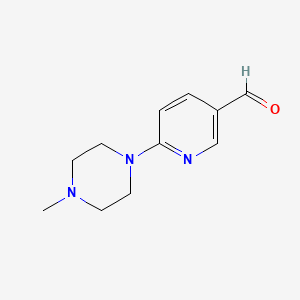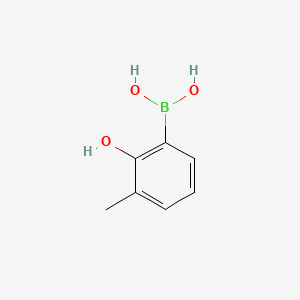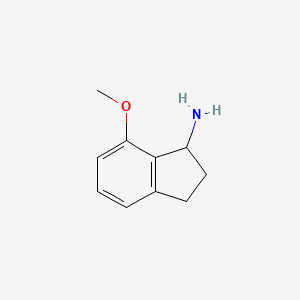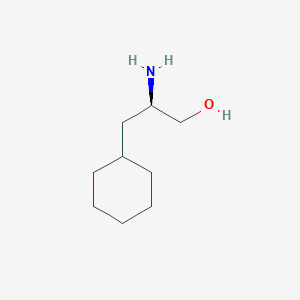
1-(4-甲氧基吡啶-2-基)哌嗪
概述
描述
1-(4-Methoxypyridin-2-yl)piperazine is a heterocyclic organic compound that features a piperazine ring substituted with a 4-methoxypyridin-2-yl group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and applications in various scientific research fields.
科学研究应用
1-(4-Methoxypyridin-2-yl)piperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Industry: Utilized in the development of new materials and chemical processes.
生化分析
Biochemical Properties
1-(4-Methoxypyridin-2-yl)piperazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been identified as a potent inhibitor of bacterial phosphopantetheinyl transferase, an enzyme crucial for bacterial cell viability and virulence . This interaction attenuates secondary metabolism and thwarts bacterial growth, showcasing its potential as an antibacterial agent.
Cellular Effects
The effects of 1-(4-Methoxypyridin-2-yl)piperazine on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, derivatives of this compound have demonstrated cytotoxic effects, inducing apoptosis through the intrinsic mitochondrial signaling pathway . This highlights its potential as an anticancer chemotherapeutic agent.
Molecular Mechanism
At the molecular level, 1-(4-Methoxypyridin-2-yl)piperazine exerts its effects through specific binding interactions with biomolecules. It inhibits enzymes such as phosphopantetheinyl transferase by binding to their active sites, thereby preventing their normal function . This inhibition leads to a cascade of biochemical events that ultimately result in the observed cellular effects, such as apoptosis in cancer cells.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(4-Methoxypyridin-2-yl)piperazine have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, allowing for prolonged activity in in vitro and in vivo experiments
Dosage Effects in Animal Models
The effects of 1-(4-Methoxypyridin-2-yl)piperazine vary with different dosages in animal models. At lower doses, it exhibits therapeutic effects without significant toxicity. At higher doses, toxic or adverse effects have been observed, indicating a threshold beyond which the compound’s safety is compromised . These findings are crucial for determining the appropriate dosage for potential therapeutic applications.
Metabolic Pathways
1-(4-Methoxypyridin-2-yl)piperazine is involved in several metabolic pathways. It interacts with enzymes and cofactors that modulate its metabolic flux and influence metabolite levels. The compound’s metabolism and its impact on cellular biochemistry are areas of active research, with ongoing studies aiming to elucidate its complete metabolic profile .
Transport and Distribution
The transport and distribution of 1-(4-Methoxypyridin-2-yl)piperazine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments, influencing its overall activity and function . Understanding these mechanisms is essential for optimizing its therapeutic potential.
Subcellular Localization
1-(4-Methoxypyridin-2-yl)piperazine exhibits specific subcellular localization, which is critical for its activity. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles, where it exerts its biochemical effects . These localization patterns are crucial for understanding its mechanism of action and optimizing its use in therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions: 1-(4-Methoxypyridin-2-yl)piperazine can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. Another method includes the Ugi reaction, which is a multicomponent reaction that forms the piperazine ring . Additionally, ring opening of aziridines under the action of N-nucleophiles and intermolecular cycloaddition of alkynes bearing amino groups are also employed .
Industrial Production Methods: Industrial production of 1-(4-Methoxypyridin-2-yl)piperazine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of parallel solid-phase synthesis and photocatalytic synthesis has been reported to enhance the efficiency of production .
化学反应分析
Types of Reactions: 1-(4-Methoxypyridin-2-yl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the methoxy group can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while substitution reactions can produce various substituted piperazines .
作用机制
The mechanism of action of 1-(4-Methoxypyridin-2-yl)piperazine involves its interaction with specific molecular targets. It is known to bind to GABA receptors, causing hyperpolarization of nerve endings and resulting in various physiological effects . The compound may also interact with other receptors and enzymes, influencing different biochemical pathways .
相似化合物的比较
- 1-(2-Methoxyphenyl)piperazine
- 1-(3-Methoxypyridin-2-yl)piperazine
- 1-(6-Methoxypyridin-2-yl)piperazine
Uniqueness: 1-(4-Methoxypyridin-2-yl)piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and pharmacological properties. Compared to other similar compounds, it may exhibit different binding affinities and activities at various biological targets .
属性
IUPAC Name |
1-(4-methoxypyridin-2-yl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-14-9-2-3-12-10(8-9)13-6-4-11-5-7-13/h2-3,8,11H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGFWCDNEFMGGMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC=C1)N2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30627320 | |
| Record name | 1-(4-Methoxypyridin-2-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30627320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
444666-41-5 | |
| Record name | 1-(4-Methoxypyridin-2-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30627320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-methoxypyridin-2-yl)piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
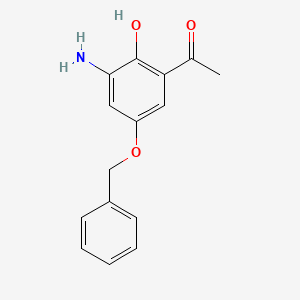

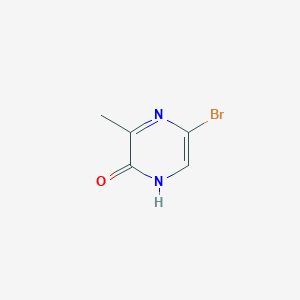


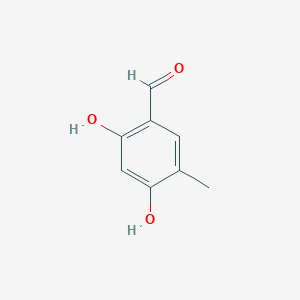
![7-Methyl-1,3-dihydroimidazo[4,5-B]pyridin-2-one](/img/structure/B1592326.png)

